molecular formula C25H21ClN6O B284392 2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 6150-43-2

2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B284392
CAS No.: 6150-43-2
M. Wt: 456.9 g/mol
InChI Key: XWZAFBPRSOTKIF-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines These compounds are characterized by a triazole ring fused to a pyrimidine ring, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of appropriate triazole and pyrimidine precursors under specific conditions. For instance, a one-pot catalyst-free procedure at room temperature can be employed, involving the reaction of dibenzoylacetylene and triazole derivatives . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these targets, forming specific interactions that disrupt normal function.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines, such as:

Properties

CAS No.

6150-43-2

Molecular Formula

C25H21ClN6O

Molecular Weight

456.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C25H21ClN6O/c1-15-8-3-6-12-20(15)29-24(33)21-16(2)28-25-30-23(18-10-4-5-11-19(18)26)31-32(25)22(21)17-9-7-13-27-14-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31)

InChI Key

XWZAFBPRSOTKIF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CN=CC=C4)C5=CC=CC=C5Cl)C

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=C(NN3C2C4=CN=CC=C4)C5=CC=CC=C5Cl)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CN=CC=C4)C5=CC=CC=C5Cl)C

Origin of Product

United States

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